molecular formula C9H15ClN2O3 B15349046 Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl- CAS No. 63765-96-8

Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl-

Cat. No.: B15349046
CAS No.: 63765-96-8
M. Wt: 234.68 g/mol
InChI Key: CSSHCBTXUKLVBH-UHFFFAOYSA-N
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Description

Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl- is a chemical compound belonging to the class of hydantoins. Hydantoins are cyclic imides that are structurally characterized by a five-membered ring containing two carbonyl groups and one nitrogen atom. This particular compound features a chloromethoxypropyl group attached to the third position of the hydantoin ring, and two methyl groups at the fifth position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The classical method involves the cyclization of amino acids or their derivatives under acidic conditions. For example, the reaction of aminoacetic acid with chloroacetic acid in the presence of a strong acid catalyst can yield hydantoins.

  • Modern Synthetic Routes: Recent advances have introduced more efficient synthetic routes, such as the use of organoboron reagents in cross-coupling reactions. These methods offer milder reaction conditions and higher yields.

Industrial Production Methods: Industrial production of hydantoins typically involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high efficiency and purity of the final product.

Types of Reactions:

  • Oxidation: Hydantoins can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert hydantoins to their corresponding amines.

  • Substitution: The chloromethoxypropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alcohols and amines, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines.

  • Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Hydantoins, including 3-(3-chloromethoxypropyl)-5,5-dimethyl-, have diverse applications in scientific research:

  • Chemistry: They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: Hydantoins are used in the study of enzyme inhibitors and as probes in biological assays.

  • Medicine: Some hydantoins exhibit anticonvulsant and anti-inflammatory properties, making them useful in drug development.

  • Industry: They are employed in the production of polymers and as stabilizers in various industrial processes.

Mechanism of Action

Hydantoins are structurally similar to other cyclic imides, such as iminodiacetic acids and succinimides. the presence of the chloromethoxypropyl group in 3-(3-chloromethoxypropyl)-5,5-dimethyl- hydantoin provides unique chemical properties and reactivity. This compound is distinct in its ability to undergo specific substitution reactions and its utility in various industrial and research applications.

Comparison with Similar Compounds

  • Iminodiacetic acids

  • Succinimides

  • N-alkyl hydantoins

Properties

CAS No.

63765-96-8

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.68 g/mol

IUPAC Name

3-[3-(chloromethoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C9H15ClN2O3/c1-9(2)7(13)12(8(14)11-9)4-3-5-15-6-10/h3-6H2,1-2H3,(H,11,14)

InChI Key

CSSHCBTXUKLVBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCOCCl)C

Origin of Product

United States

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